2-氯-5-硝基-N-(4-吡啶-4-基-1,3-噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

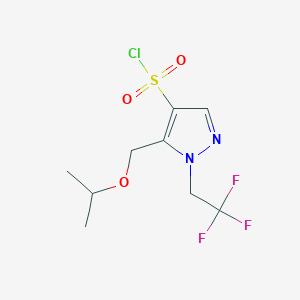

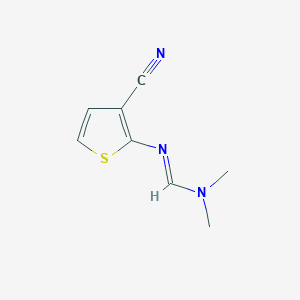

The compound 2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide is a chemical entity that has been the subject of various synthetic studies. It is characterized by the presence of a chloro and a nitro group on the benzene ring, which is further substituted with a pyridinyl-thiazolyl amide moiety. This structure suggests potential reactivity and utility in the synthesis of heterocyclic compounds, which could be of interest in various fields such as medicinal chemistry and agrochemistry.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a one-pot synthesis of N-substituted indole-2-thiols has been achieved starting from 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, which undergoes ring opening to produce a thioketene intermediate. This intermediate can react with N-nucleophiles to form the desired amide products . Another related synthesis involves the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which can undergo nucleophilic substitution with pyridine to yield a benzimidazolium chloride derivative . Additionally, the synthesis of 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide has been reported, which serves as a precursor for novel heterocyclic compounds with potential insecticidal activity .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the X-ray structures of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazolium chloride and its pyridinium chloride derivative have been presented, providing insight into the molecular conformation and the electronic environment of the substituents . These structural analyses are crucial for understanding the reactivity and potential interactions of the compounds in biological systems or in further chemical reactions.

Chemical Reactions Analysis

The reactivity of the chloro and nitro groups in these compounds is a key feature that allows for further functionalization. The chloro group is susceptible to nucleophilic substitution reactions, as demonstrated in the synthesis of benzimidazolium chloride derivatives . The nitro group can be involved in various reactions, including reduction to an amine, which can then be used for further derivatization. The presence of the pyridinyl and thiazolyl groups also opens up possibilities for cyclization reactions and the formation of heterocyclic structures .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide are not detailed in the provided papers, the properties of structurally related compounds have been characterized. Spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra have been employed to confirm the structures of synthesized compounds . These techniques provide valuable information about the functional groups present, their chemical environment, and the purity of the compounds. The insecticidal activity of some derivatives also indicates potential applications in pest control .

科学研究应用

有机合成中的导向基团

在科学研究中的一项应用是利用相关化合物作为有机合成中的导向基团。例如,据报道,使用 2-(吡啶-2-基)苯胺作为一种新的可去除导向基团可以促进乙酸铜介导的 C-H 胺化反应。这种方法可以有效地胺化苯甲酰胺衍生物的 β-C(sp2)-H 键,说明了该化合物在促进具有良好官能团耐受性的特定有机转化中的效用 (赵红毅等人,2017 年)。

分子结构和晶体工程

对相关化合物的研究还延伸到它们的分子结构和晶体工程方面。例如,对替硝唑吡啶一水合物的研究提供了吡啶和苯甲酰胺环之间二面角的见解,突出了分子间相互作用(例如氢键和芳香 π-π 相互作用)在确定晶体结构中的重要性 (郑华勤等人,2012 年)。

抗肿瘤剂

另一个重要的应用是在抗肿瘤剂的开发中。基于类似于指定化合物的结构基序设计和合成的苯并噻唑衍生物已显示出对致瘤细胞系的选择性细胞毒性,证明了作为有效抗肿瘤剂的潜力 (吉田正雄等人,2005 年)。

抗病毒和免疫增强剂

此外,已经探索了 2-氯-4-硝基苯甲酸等化合物作为抗病毒特性以及在免疫缺陷疾病中增强免疫反应的潜力。通过晶体工程方法对这些化合物的分子盐的研究强调了它们在药物开发中的多功能性和潜力 (马达维·奥鲁甘蒂等人,2017 年)。

对癌细胞的细胞毒性活性

此外,N-(吡啶-2-基氨基硫代甲酰基)苯甲酰胺衍生物及其铜(II)配合物的合成和生物学评估显示出对各种人癌细胞系的显着细胞毒性活性,让人们得以一窥此类化合物的治疗应用 (F. Adhami 等人,2014 年)。

属性

IUPAC Name |

2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN4O3S/c16-12-2-1-10(20(22)23)7-11(12)14(21)19-15-18-13(8-24-15)9-3-5-17-6-4-9/h1-8H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQZRBGEDRPBHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2525584.png)

![2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2525588.png)

![1-(2-(Methylthio)benzo[d]thiazol-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2525591.png)

![(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2525593.png)

![2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile](/img/structure/B2525597.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2525598.png)